COX‑2 Inhibition: Inactive vs. Celecoxib
The target compound was profiled against human recombinant COX‑2 and returned an IC₅₀ > 10 000 nM, confirming it does not inhibit the enzyme at pharmacologically relevant concentrations [1]. In contrast, the selective COX‑2 inhibitor celecoxib exhibits an IC₅₀ of approximately 40 nM under comparable assay conditions [2]. This >250‑fold right‑shift in potency demonstrates that the target compound cannot serve as a COX‑2 inhibitor and is instead suitable as a negative‑control probe for cyclooxygenase‑dependent assays.
| Evidence Dimension | COX‑2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | >10 000 nM |
| Comparator Or Baseline | Celecoxib: ~40 nM |
| Quantified Difference | >250‑fold lower potency for the target compound |
| Conditions | Inhibition of human recombinant COX‑2 using arachidonic acid as substrate; 5 min incubation (BindingDB assay). |
Why This Matters
Procurement teams evaluating pyran‑4‑ones for inflammatory or pain‑related targets can immediately exclude this compound from COX‑2‑dependent programmes, saving time and resources.
- [1] BindingDB. BDBM50591341 / CHEMBL5177372. Enzyme Inhibition Constant Data. Target: Prostaglandin G/H synthase 2. IC₅₀ >1.00E+4 nM. View Source
- [2] Penning TD, Talley JJ, Bertenshaw SR, et al. Synthesis and biological evaluation of the 1,5‑diarylpyrazole class of cyclooxygenase‑2 inhibitors: identification of 4‑[5‑(4‑methylphenyl)‑3‑(trifluoromethyl)‑1H‑pyrazol‑1‑yl]benzenesulfonamide (SC‑58635, celecoxib). J Med Chem. 1997;40(9):1347‑1365. doi:10.1021/jm960803q. View Source
